1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine
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Overview
Description
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butynyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-difluoroaniline is reacted with propargyl bromide under reflux conditions to form the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
Scientific Research Applications
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in its amide structure.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a similar difluorophenyl group but has a more complex triazine structure.
Uniqueness: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is unique due to its specific combination of a difluorophenyl group with a butynyl amine structure, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11F2N |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3 |
InChI Key |
DSZGXXIVWBJBQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C#C |
Origin of Product |
United States |
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